molecular formula C7H10ClN3 B14840874 4-(2-Aminoethyl)-2-chloropyridin-3-amine

4-(2-Aminoethyl)-2-chloropyridin-3-amine

Cat. No.: B14840874
M. Wt: 171.63 g/mol
InChI Key: MESSISDQHGMXPI-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-chloropyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-chloropyridin-3-amine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where 2-chloropyridine is reacted with an appropriate amine under controlled conditions. The reaction can be catalyzed by a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-chloropyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form derivatives with altered electronic properties.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or sodium methoxide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

4-(2-Aminoethyl)-2-chloropyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-chloropyridin-3-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)aniline
  • 4-(2-Aminoethyl)benzenesulfonamide
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride

Uniqueness

4-(2-Aminoethyl)-2-chloropyridin-3-amine is unique due to the presence of both an aminoethyl group and a chlorine atom on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

4-(2-aminoethyl)-2-chloropyridin-3-amine

InChI

InChI=1S/C7H10ClN3/c8-7-6(10)5(1-3-9)2-4-11-7/h2,4H,1,3,9-10H2

InChI Key

MESSISDQHGMXPI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CCN)N)Cl

Origin of Product

United States

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